(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

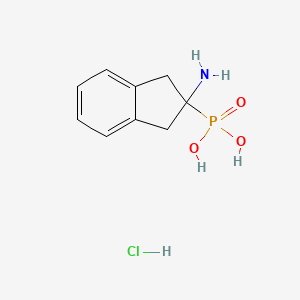

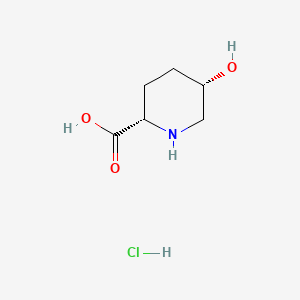

“(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride” consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 181.617 Da .Physical And Chemical Properties Analysis

“(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a solid at 20°C . It has a density of 1.3±0.1 g/cm3 , a boiling point of 354.8±42.0 °C at 760 mmHg , and a flash point of 168.4±27.9 °C . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

Pharmaceutical Formulation

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride: is utilized in the development of fixed-dose combination (FDC) formulations in solid oral drug therapy . These formulations are critical in treating chronic conditions like HIV/AIDS, tuberculosis, and malaria, where polytherapy is essential from the onset of treatment. The compound’s stereochemistry plays a vital role in the pharmacological activity of drugs, making it a valuable component in designing FDC products.

Medicinal Chemistry Synthesis

In medicinal chemistry, this compound serves as a building block for synthesizing complex molecules. A notable application is its use in the asymmetric synthesis of pharmacologically active enantiomers . The compound’s chiral centers are crucial for creating the desired stereochemical configuration in drug molecules, which can significantly impact their efficacy and safety.

Chemical Research

Chemists employ (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride in the synthesis of chiral compounds using asymmetric reduction methods . This process is fundamental in producing enantiomerically pure substances, which are important for the development of drugs with specific desired effects and minimal side effects.

Biochemical Studies

In biochemistry, the compound is used to study enzyme-substrate interactions and receptor binding due to its structural similarity to certain amino acids and neurotransmitters . This makes it a valuable tool for understanding biological processes and designing inhibitors or activators of enzymes and receptors.

Materials Science

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride: finds applications in materials science for the synthesis of complex natural products . Researchers utilize its chiral properties to construct molecules with intricate three-dimensional structures, which can lead to the development of new materials with unique properties.

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mecanismo De Acción

Target of Action

The primary target of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is currently unknown. The compound is a chemical intermediate , and its specific targets may depend on the final compound it is used to synthesize.

Result of Action

As a chemical intermediate, its effects would be largely determined by the final compound it is used to synthesize .

Propiedades

IUPAC Name |

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYCCWEJZJLHW-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@H]1O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.